molecular formula C16H13BrCl2N2OS B5015679 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5015679
M. Wt: 432.2 g/mol
InChI Key: RETMGEPSYYWDMB-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide and the thiazole intermediate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced thiazole derivatives

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

    Medicine: The compound can be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
  • 4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrosulfate

Uniqueness

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS.BrH/c1-21-12-5-3-11(4-6-12)19-16-20-15(9-22-16)10-2-7-13(17)14(18)8-10;/h2-9H,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETMGEPSYYWDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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